N,N-diethyl-N'-(4-methoxybenzyl)urea is a chemical compound belonging to the class of substituted ureas. This compound features a urea functional group with two ethyl groups and a 4-methoxybenzyl group attached to the nitrogen atoms. Substituted ureas are significant in various fields, including agriculture, pharmaceuticals, and material science due to their diverse biological activities and chemical properties.
The synthesis of N,N-diethyl-N'-(4-methoxybenzyl)urea can be traced back to methods involving the reaction of isocyanates or carbamoyl chlorides with amines. These reactions are fundamental in organic chemistry for producing urea derivatives, which are known for their utility in drug development and agrochemicals .
N,N-diethyl-N'-(4-methoxybenzyl)urea is classified as an N-substituted urea. This classification is based on the presence of nitrogen atoms bonded to carbonyl groups, which are characteristic of urea compounds. The specific structure imparts unique properties that make it useful in various applications.
The synthesis of N,N-diethyl-N'-(4-methoxybenzyl)urea can be achieved through several methods:
N,N-diethyl-N'-(4-methoxybenzyl)urea has a molecular formula of CHNO. Its structure includes:
N,N-diethyl-N'-(4-methoxybenzyl)urea can undergo various chemical reactions:
These reactions are often influenced by factors such as temperature, solvent choice, and the presence of catalysts or bases.
The mechanism by which N,N-diethyl-N'-(4-methoxybenzyl)urea exerts its effects depends largely on its applications in biological systems:
N,N-diethyl-N'-(4-methoxybenzyl)urea has several scientific uses:
The history of urea derivatives in medicinal chemistry traces back to Friedrich Wöhler's seminal 1828 synthesis of urea, which fundamentally established organic chemistry as a distinct scientific discipline [2]. This breakthrough paved the way for systematic exploration of urea derivatives, with N,N-diethyl-N'-(4-methoxybenzyl)urea emerging as a structurally optimized variant within this chemical class. Its nomenclature follows IUPAC conventions, systematically describing the ethyl substituents on one nitrogen ("N,N-diethyl") and the 4-methoxybenzyl group on the adjacent nitrogen ("N'-(4-methoxybenzyl)urea"). This naming precisely reflects its molecular architecture while aligning with traditional urea derivative classification systems that categorize compounds based on nitrogen substituent patterns [8]. The 4-methoxybenzyl moiety distinguishes this compound from early therapeutic urea derivatives like suramin (the first clinically approved urea-based drug introduced in 1922) but shares the core urea functionality that enables robust hydrogen-bonding networks [8].
Table 1: Systematic Nomenclature of N,N-Diethyl-N'-(4-Methoxybenzyl)Urea
Nomenclature System | Designation | Chemical Significance |
---|---|---|
IUPAC Name | 1-(4-Methoxybenzyl)-3,3-diethylurea | Precise specification of substituent positions and functional groups |
Common Name | N,N-Diethyl-N'-(4-methoxybenzyl)urea | Reflects unsymmetrical nitrogen substitution pattern |
Chemical Structure | C₆H₄(OCH₃)CH₂NHCON(C₂H₅)₂ | Highlights methoxybenzyl and diethylamine groups linked by urea |
Substituent Classification | Aliphatic (diethyl) + Aromatic (methoxybenzyl) | Dual hydrophobic/pharmacophore characteristics |
The structural evolution from simple alkyl ureas to complex unsymmetrical derivatives like N,N-diethyl-N'-(4-methoxybenzyl)urea reflects medicinal chemistry's increasing sophistication in exploiting the urea scaffold. The deliberate incorporation of both aliphatic (diethyl) and aromatic (methoxybenzyl) domains creates a hybrid structure capable of diverse molecular interactions. This design paradigm emerged from mid-20th century observations that unsymmetrical ureas often exhibited superior bioavailability compared to symmetrical counterparts, attributed to optimized lipophilicity profiles [2] [8]. The 4-methoxybenzyl group specifically enhances electronic properties through resonance effects while providing a π-system for hydrophobic and stacking interactions—features leveraged in modern kinase inhibitors and GPCR modulators.
N,N-Diethyl-N'-(4-methoxybenzyl)urea exemplifies the urea scaffold's strategic importance in rational drug design, primarily through its hydrogen-bonding capacity and conformational flexibility. The urea carbonyl serves as a hydrogen bond acceptor, while the N'-H functions as a donor, enabling simultaneous bidirectional interactions with biological targets—a feature extensively exploited in kinase inhibitor development [3]. The compound's methoxybenzyl moiety significantly enhances its potential for aromatic stacking interactions within hydrophobic binding pockets, a critical determinant of binding affinity observed in FDA-approved diaryl urea drugs like sorafenib and regorafenib [3] [8]. This structural duality allows medicinal chemists to fine-tune physicochemical properties: the diethyl groups contribute lipophilicity (enhancing membrane permeability), while the methoxybenzyl group offers sites for derivatization to modulate solubility and target engagement.
Table 2: Pharmacological Applications of Analogous Urea Derivatives
Therapeutic Area | Representative Urea Drug | Structural Features Shared with Target Compound | Mechanistic Role |
---|---|---|---|
Oncology | Sorafenib | Diaryl urea core | VEGFR/PDGFR kinase inhibition via hinge region H-bonding |
Inflammation | Novel NEK7 inhibitors (e.g., Compound 23) | Biaryl urea with methoxy motifs | NLRP3 inflammasome disruption via π-stacking |
Metabolic Disorders | Glibenclamide | Aliphatic/aryl substituted urea | SUR1 receptor modulation |
Infectious Diseases | Suramin derivatives | Multiple urea linkages | Protein-protein interaction inhibition |
Recent drug discovery paradigms leverage this compound's scaffold for targeting protein-protein interactions (PPIs) and allosteric binding sites traditionally considered "undruggable." The conformational restriction imparted by the methoxybenzyl group—evidenced in quantum mechanical studies of similar N,N'-diaryl ureas—reduces the entropic penalty upon binding compared to more flexible linkers [3]. This advantage is exemplified in the design of NLRP3 inflammasome inhibitors (e.g., biaryl urea derivatives disrupting NLRP3-NEK7 interactions), where the aromatic urea component enables CH-π interactions with hydrophobic protein domains critical for complex assembly [6]. Additionally, the electron-donating methoxy group fine-tunes the compound's electronic profile, potentially enhancing metabolic stability compared to unsubstituted benzyl analogues—a consideration paramount in lead optimization campaigns.
The molecular recognition profile of N,N-diethyl-N'-(4-methoxybenzyl)urea derives from synergistic non-covalent interactions orchestrated by its distinct chemical domains. Quantum chemical calculations (B2PLYP-D3/def2-QZVP level) on analogous diaryl ureas reveal that the urea carbonyl forms strong hydrogen bonds with protein backbone NH groups (average interaction energy: -5.2 kcal/mol), while the N'-H hydrogen bonds with carbonyl acceptors (-4.8 kcal/mol) [3]. The 4-methoxybenzyl moiety enables multifaceted π-interactions: CH-π bonds with aliphatic protein side chains (-2.3 kcal/mol), offset π-π stacking with aromatic residues (-4.1 kcal/mol), and methoxy oxygen interactions with cationic residues. This interaction diversity explains the scaffold's prevalence in drugs targeting kinases and epigenetic regulators, where simultaneous hydrogen bonding and hydrophobic contact achieve high affinity and selectivity.
Table 3: Molecular Recognition Features of N,N-Diethyl-N'-(4-Methoxybenzyl)Urea
Interaction Type | Structural Element | Energetic Contribution (kcal/mol) | Biological Significance |
---|---|---|---|
Hydrogen Bonding | Urea C=O (acceptor) | -4.5 to -6.0 | Target specificity via directional bonding |
Hydrogen Bonding | Urea N'H (donor) | -3.8 to -5.2 | Complementary to protein carbonyl acceptors |
CH-π Interaction | Methoxybenzyl ring | -1.9 to -2.8 | Hydrophobic pocket penetration |
Offset π-Stacking | Benzyl system | -3.3 to -4.5 | Enhanced binding in aromatic-rich cavities |
Electrostatic | Methoxy oxygen | Variable | Polar contacts with Lys/Arg residues |
The conformational behavior of the methoxybenzyl moiety significantly influences biological activity. Nuclear magnetic resonance (NMR) and X-ray crystallographic studies of similar N'-benzyl ureas demonstrate a preference for the trans,trans conformation, positioning the methoxybenzyl group perpendicular to the urea plane [2] [3]. This orientation maximizes exposure of the methoxy group for potential protein contacts while allowing the aromatic ring to engage in T-shaped or parallel-displaced π-stacking. Molecular dynamics simulations further reveal that N-methylation (not present in this specific compound) would shift this conformational equilibrium toward cis conformers, dramatically altering binding modes—a consideration for prodrug designs [2]. The electron-donating methoxy substituent also modulates the urea's hydrogen-bond-donating capacity by approximately 0.5 pKₐ units versus unsubstituted benzyl analogues, demonstrating how aromatic substitution remotely tunes pharmacophore functionality.
In bioactive compound design, this scaffold serves as a versatile template for structural diversification. The diethyl groups provide sites for halogenation or hydroxylation to adjust lipophilicity, while the methoxybenzyl ring supports electrophilic substitution (e.g., halogenation at ortho positions) or bioisosteric replacement (e.g., substituting benzodioxole for methoxybenzyl) [3]. These strategies are exemplified in recent kinase inhibitor patents featuring similar unsymmetrical ureas with in vitro IC₅₀ values below 100 nM. The compound's relatively low molecular weight (236.3 g/mol) and polar surface area (≈55 Ų) align with Lipinski's guidelines, suggesting favorable permeability and absorption profiles—attributes critical for central nervous system-active therapeutics where urea derivatives show growing promise [2] [3].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3